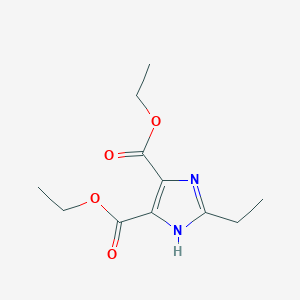

2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester

Description

Properties

IUPAC Name |

diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-4-7-12-8(10(14)16-5-2)9(13-7)11(15)17-6-3/h4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGQPGIPGDEGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597609 | |

| Record name | Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89946-68-9 | |

| Record name | Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl oxalate with ethylamine, followed by cyclization with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity

Research indicates that imidazole derivatives, including 2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester, exhibit notable antibacterial properties. For instance, studies have shown that related compounds demonstrate efficacy against various strains of bacteria such as Pseudomonas aeruginosa . The mechanism involves disruption of bacterial cell wall synthesis, making these compounds valuable in developing new antibiotics.

Central Nervous System Stimulation

Another significant application is in the development of drugs that stimulate the central nervous system. Amides derived from imidazole derivatives have been explored for their therapeutic effects as sedatives and stimulants . The diethyl ester form enhances bioavailability and pharmacokinetic profiles, making it a candidate for further pharmaceutical research.

Chemical Synthesis and Catalysis

Building Block for Drug Synthesis

The compound serves as an important intermediate in synthesizing various pharmaceuticals, including semi-synthetic penicillins and cephalosporins. Its structure allows for modifications that can lead to enhanced biological activity or improved solubility .

Microwave-Assisted Synthesis

Recent advancements include the microwave-assisted synthesis of substituted imidazoles using this compound as a precursor. This method offers rapid reaction times and improved yields compared to traditional synthesis techniques .

Case Studies

Mechanism of Action

The mechanism of action of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and functional differences between 2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester and related imidazole dicarboxylates:

Key Comparative Insights:

Substituent Effects on Reactivity: Position: Substitutions at the 1-position (N1, e.g., methyl or benzyl) primarily influence steric bulk, whereas 2-position substituents (C2, e.g., ethyl or propyl) modulate electronic effects and lipophilicity. For example, the benzyl group in Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate hinders nucleophilic attacks, slowing reactions like ammonolysis compared to smaller alkyl groups . Chain Length: The 2-propyl derivative (C12H18N2O4) exhibits greater lipophilicity than the 2-ethyl analog, making it more suitable for lipid-soluble pharmaceutical intermediates like Olmesartan Medoxomil .

Functionalization Potential: All diethyl esters undergo ammonolysis to form diamides, but reaction rates vary with substituents. For instance, the unsubstituted Diethyl 1H-imidazole-4,5-dicarboxylate reacts more readily than its 2-alkylated counterparts due to reduced steric hindrance . Thiol-containing derivatives (e.g., 2-mercapto analogs) are precursors to sulfonyl compounds with antifungal and antioxidant activities, highlighting the versatility of imidazole dicarboxylates .

Applications in Drug Development :

- The 2-propyl derivative is a critical intermediate in antihypertensive drug synthesis, whereas the 2-ethyl analog may serve in metal-organic frameworks (MOFs) due to its ability to coordinate with zinc ions .

- Benzyl-substituted derivatives show promise in antimicrobial studies, though their bulkiness limits solubility in aqueous systems .

Biological Activity

2-Ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester (commonly referred to as diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate) is a compound belonging to the imidazole family, characterized by its unique substitution pattern which enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features two ethyl ester groups attached to the imidazole ring, which contribute to its solubility and reactivity. Its chemical structure can be represented as follows:

The biological activity of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate is primarily attributed to its ability to interact with specific molecular targets in biological systems. It acts as an enzyme inhibitor , binding to the active sites of various enzymes and inhibiting their catalytic activities. This mechanism is crucial for its potential therapeutic effects in various diseases.

Biological Activity Overview

The compound has been studied for its potential in several areas:

- Antiviral Activity : Research indicates that derivatives of imidazole compounds exhibit significant antiviral properties, particularly against viruses like HIV. Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate may serve as a precursor for synthesizing more potent antiviral agents .

- Anticancer Properties : Some studies suggest that imidazole derivatives can inhibit cancer cell proliferation. The diethyl ester form may enhance bioavailability and efficacy compared to other forms .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of key metabolic enzymes, which could lead to therapeutic applications in metabolic disorders.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate:

Case Studies

Several case studies have been conducted to evaluate the biological effects of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate:

- Case Study 1 : Focused on the antiviral efficacy against HIV. The compound was synthesized and tested for its ability to inhibit viral replication in vitro. Results indicated a dose-dependent inhibition with promising IC50 values.

- Case Study 2 : Investigated the anticancer properties through a series of cytotoxicity assays on human cancer cell lines. The study concluded that modifications in the imidazole structure could enhance anticancer activity.

- Case Study 3 : Explored the compound's role as a metabolic enzyme inhibitor in diabetic models, showing significant reductions in blood glucose levels when administered alongside standard treatments.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of the parent dicarboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst. For example, refluxing 2-ethylimidazole-4,5-dicarboxylic acid with ethanol and SOCl₂ at 74–79°C for 5–6 hours yields the diethyl ester with ~80% efficiency . Optimization involves adjusting molar ratios (e.g., ethanol-to-acid ratio), controlling temperature to avoid side reactions (e.g., maintaining <8°C during SOCl₂ addition), and post-reaction purification via solvent distillation and recrystallization. Monitoring reaction progress using TLC or HPLC is critical .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the esterification of carboxyl groups and verifying the ethyl substituent’s position. Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) stretches (~1740 cm⁻¹) and imidazole ring vibrations. Melting point determination (83–85°C) and elemental analysis further validate purity .

Q. How should stability and storage conditions be managed to prevent degradation?

- Methodological Answer : The compound is hygroscopic and sensitive to hydrolysis. Store in airtight containers under inert gas (N₂ or Ar) at 4°C. Avoid exposure to moisture, acids, or bases. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 48 hours) can predict shelf life. Safety protocols require eye wash stations and fume hoods during handling .

Advanced Research Questions

Q. What strategies are effective for optimizing synthesis yield while minimizing byproducts?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables like catalyst concentration, solvent polarity, and reaction time. For instance, a fractional factorial design can identify interactions between SOCl₂ stoichiometry and reflux duration. Response surface methodology (RSM) maximizes yield while reducing impurities (e.g., unreacted acid or over-esterified products) . Computational tools like molecular dynamics simulations predict solvent effects on reaction kinetics .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distributions, identifying nucleophilic/electrophilic sites on the imidazole ring. Software like Gaussian or ORCA models transition states for esterification or alkylation reactions. Virtual screening predicts compatibility with cross-coupling catalysts (e.g., Pd-based systems) for functionalization .

Q. How should researchers resolve contradictions in spectral data or unexpected reactivity?

- Methodological Answer : Contradictory NMR/FTIR data may arise from tautomerism (1H vs. 3H-imidazole forms) or solvent effects. Use variable-temperature NMR to detect tautomeric shifts. For reactivity anomalies, conduct kinetic isotope effect studies or isotopic labeling (e.g., ¹³C tracing) to elucidate mechanisms. Cross-validate findings with High-Resolution Mass Spectrometry (HRMS) .

Q. What biological activity screening approaches are suitable for this compound?

- Methodological Answer : Prioritize in vitro assays for antimicrobial activity (e.g., MIC against E. coli or S. aureus) and cytotoxicity (MTT assay on cancer cell lines). Structure-Activity Relationship (SAR) studies modify the ethyl or ester groups to enhance potency. Molecular docking against target proteins (e.g., bacterial dihydrofolate reductase) identifies binding modes .

Q. Which advanced techniques confirm crystallinity and supramolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure, highlighting hydrogen bonding between imidazole NH and ester carbonyl groups. Differential Scanning Calorimetry (DSC) detects polymorphic transitions. Solid-state NMR or Raman spectroscopy probes lattice dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.